molecular formula C11H12O2 B1275596 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 41177-66-6

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No. B1275596
CAS RN: 41177-66-6
M. Wt: 176.21 g/mol
InChI Key: NSBXPHOGLWGQLS-UHFFFAOYSA-N
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Description

The compound 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical structure that is part of a broader class of compounds known as benzoxepinones. These compounds are characterized by a seven-membered lactam ring and are of interest due to their potential applications in medicinal chemistry and their diverse biological activities.

Synthesis Analysis

The synthesis of related benzoxepinone derivatives has been reported using various methods. For instance, a gold-catalyzed intramolecular regioselective 7-exo-dig cyclization has been employed to access substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones, providing good to excellent yields at ambient temperature . Another related synthesis involves a five-step process starting from 2,4-dimethylaniline to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which shares a similar benzazepine core . These methods highlight the versatility and efficiency of current synthetic approaches to benzoxepinone derivatives.

Molecular Structure Analysis

The molecular structure of benzoxepinones is characterized by a fused ring system that includes a lactam moiety. The presence of substituents on the benzene and oxepin rings can significantly influence the chemical properties and reactivity of these compounds. For example, the introduction of a methyl group at the 7-position, as in the case of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, can affect the electron distribution and steric hindrance, which in turn can impact the compound's biological activity and synthesis .

Chemical Reactions Analysis

Benzoxepinones can undergo various chemical reactions due to their reactive lactam ring and potential for further functionalization. For instance, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine demonstrates the reactivity of the lactam ring through a Dieckmann condensation followed by decarboxylation and desulfonation . Additionally, the synthesis of related compounds, such as benzo[b][1,4]dioxepin-3(4H)-ones, involves isomerization and Dieckmann condensation, highlighting the reactivity of the double bond and the lactam ring in these systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxepinones are influenced by their molecular structure. The presence of a lactam ring can confer rigidity to the molecule, affecting its conformation and, consequently, its physical properties such as melting point and solubility. The chemical properties, such as reactivity and stability, are also affected by the presence of electron-donating or electron-withdrawing groups attached to the ring system. For example, the introduction of a chloro substituent, as seen in the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, can make the compound more electrophilic and susceptible to nucleophilic attack .

Scientific Research Applications

    • Application : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes of these syntheses are new organic compounds with potentially useful properties .
    • Application : Similar compounds have been used in the synthesis of Schiff base ligands and their metal complexes, which have shown significant biological activity .
    • Methods of Application : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
    • Results or Outcomes : The synthesized compounds showed significant antioxidant, antimicrobial, and anti-inflammatory activities .
    • Application : A compound similar to “7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one”, known as “7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine”, is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of these syntheses are new organic compounds with potentially useful properties .
    • Application : A compound known as “N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)” has been successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of these syntheses are new organic compounds with potentially useful properties .
    • Application : A compound similar to “7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one”, known as “7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine”, is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of these syntheses are new organic compounds with potentially useful properties .
    • Application : A compound known as “N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)” has been successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes of these syntheses are new organic compounds with potentially useful properties .

properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBXPHOGLWGQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396706
Record name 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

CAS RN

41177-66-6
Record name 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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